molecular formula C20H19N5OS B11048681 6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048681
M. Wt: 377.5 g/mol
InChI Key: PCKKCOVPUKXBQB-UHFFFAOYSA-N
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Description

6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the chromenylmethyl intermediate, followed by the construction of the triazolothiadiazole core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Condensation: Condensation reactions can occur with aldehydes or ketones, forming new carbon-carbon bonds and expanding the molecular framework.

Scientific Research Applications

6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Similar compounds to 6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and chromenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 6-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of the chromenyl and triazolothiadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

6-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19N5OS/c1-20(2)8-5-15-11-13(3-4-16(15)26-20)12-17-24-25-18(22-23-19(25)27-17)14-6-9-21-10-7-14/h3-4,6-7,9-11H,5,8,12H2,1-2H3

InChI Key

PCKKCOVPUKXBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=NC=C5)C

Origin of Product

United States

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